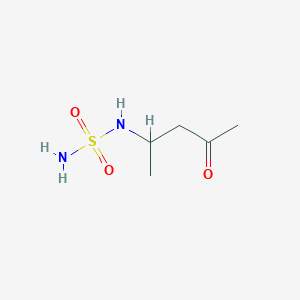![molecular formula C14H22N6 B7439573 1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole](/img/structure/B7439573.png)
1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole, commonly known as MPTP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in research. MPTP belongs to the class of triazole compounds and has been synthesized using various methods.
作用机制
MPTP is converted to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) in astrocytes. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and neuronal death. The selective vulnerability of dopaminergic neurons to MPTP-induced toxicity is due to the high levels of MAO-B and dopamine transporter in these neurons.
Biochemical and Physiological Effects
MPTP-induced Parkinsonism is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the striatum and the appearance of Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia. MPTP-induced Parkinsonism also leads to changes in neurotransmitter systems, including the serotonin, noradrenaline, and glutamate systems.
实验室实验的优点和局限性
MPTP-induced Parkinsonism is a widely used model to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions. MPTP-induced Parkinsonism has several advantages, including its reproducibility, selectivity for dopaminergic neurons, and similarity to the human disease. However, MPTP-induced Parkinsonism also has limitations, including its acute and irreversible nature, the lack of Lewy body formation, and the absence of other pathological features of Parkinson's disease, such as neuroinflammation and alpha-synuclein aggregation.
未来方向
There are several future directions for research on MPTP, including the development of new MPTP analogs with improved selectivity and potency, the investigation of the role of astrocytes in MPTP-induced toxicity, the identification of biomarkers for early detection and diagnosis of Parkinson's disease, and the testing of potential disease-modifying therapies using MPTP-induced Parkinsonism as a preclinical model.
Conclusion
In conclusion, MPTP is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in research. MPTP has been extensively used as a model to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions. MPTP-induced Parkinsonism is characterized by the selective loss of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the striatum and the appearance of Parkinson's disease-like symptoms. MPTP-induced Parkinsonism has several advantages and limitations for lab experiments, and there are several future directions for research on MPTP.
合成方法
MPTP can be synthesized using various methods, including the reaction between 1-(2-bromoethyl)pyrrolidine and 3-(2-methylimidazol-1-yl)propyltriazole or the reaction between 3-(2-methylimidazol-1-yl)propyl-1H-1,2,4-triazole-5(4H)-thione and 1-(2-chloroethyl)pyrrolidine. The synthesis of MPTP requires careful optimization of reaction conditions to achieve high yields and purity.
科学研究应用
MPTP has been extensively used in scientific research, particularly in the field of neuroscience. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and non-human primates. MPTP-induced Parkinsonism has been used as a model to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions. MPTP has also been used to study the role of dopamine in reward and addiction.
属性
IUPAC Name |
1-[3-(2-methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6/c1-13-15-5-10-19(13)8-4-9-20-12-14(16-17-20)11-18-6-2-3-7-18/h5,10,12H,2-4,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTWBADVBOLVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCN2C=C(N=N2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyclobutyl-2-methyl-N-[2-methyl-5-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7439492.png)
![isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7439499.png)
![1-(2-Cyclobutylpyrazolo[1,5-a]pyrazin-4-yl)-3-methylpiperidin-4-ol](/img/structure/B7439501.png)
![5-methyl-N-[2-[methyl(propyl)amino]phenyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7439506.png)
![3-cyclopropyl-1-ethyl-N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7439507.png)
![N-[3-(4-fluorophenyl)cyclobutyl]-4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7439511.png)

![3-[2-(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-2-oxoethyl]-5-methyl-1,3,4-oxadiazol-2-one](/img/structure/B7439526.png)
![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7439530.png)

![1-[4-(5-Chloropyridin-3-yl)oxypiperidin-1-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-one](/img/structure/B7439544.png)
![1-[4-(5-Amino-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-[2-(trifluoromethyl)phenoxy]propan-1-one](/img/structure/B7439550.png)
![1-cyclopentyl-N-methyl-5-oxo-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B7439552.png)
![2-[3-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)furan-2-yl]acetic acid](/img/structure/B7439563.png)